

Physicochemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

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Compound of Interest

Compound Name: 4-(3-Bromo-4-methoxyphenyl)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **4-(3-Bromo-4-methoxyphenyl)pyridine**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Bromo-4-methoxyphenyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of complex molecular architectures is predicated on a thorough understanding of its fundamental physicochemical properties.^[1] These properties—including melting point, solubility, and ionization constant (pKa)—govern its reactivity, bioavailability, formulation feasibility, and overall suitability for various applications, from active pharmaceutical ingredients (APIs) to electronic materials.^[1] This guide provides a comprehensive overview of the core physicochemical characteristics of **4-(3-Bromo-4-methoxyphenyl)pyridine**, details rigorous experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of **4-(3-Bromo-4-methoxyphenyl)pyridine**—a pyridine ring linked at the 4-position to a 3-bromo-4-methoxyphenyl group—confer a unique

combination of aromaticity, polarity, and hydrogen-bonding capability that dictates its physical and chemical behavior.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	4-(3-Bromo-4-methoxyphenyl)pyridine	N/A
CAS Number	191602-60-5	[2]
Molecular Formula	C ₁₂ H ₁₀ BrNO	[2]
Molecular Weight	264.12 g/mol	[2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C2=CC=NC=C2)Br</chem>	N/A
Physical Form	Solid at room temperature.	[3] [4]

Key Physicochemical Properties

The following section details the critical physicochemical parameters of **4-(3-Bromo-4-methoxyphenyl)pyridine**. Where specific experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practices.

Table 2: Summary of Physicochemical Properties

Property	Value / Data	Remarks
Melting Point (°C)	Data not available. Requires experimental determination.	A sharp melting range is a key indicator of purity.[5]
Boiling Point (°C)	Predicted for isomer: 353.5 ± 32.0 at 760 mmHg.	This is a predicted value for the positional isomer 3-(3-Bromo-4-methoxyphenyl)pyridine and should be used as a rough estimate only.[3]
Aqueous Solubility	Expected to be sparingly soluble. Requires experimental determination.	Solubility is a critical parameter for drug development, influencing absorption and formulation.[6][7]
pKa	Data not available. Requires experimental determination.	The pyridine nitrogen imparts basicity; this value is crucial for understanding ionization at physiological pH.[8]

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a solid compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[5] Impurities tend to depress and broaden this range.[5]

Rationale for Experimental Determination: Given the absence of published data for **4-(3-Bromo-4-methoxyphenyl)pyridine**, its melting point must be determined experimentally. The capillary method using a digital melting point apparatus is the standard, offering precision and reproducibility.[9] A preliminary rapid scan is efficient for estimating the approximate range, followed by a slow, careful measurement for accuracy.[10]

Aqueous Solubility

Solubility, particularly in aqueous media, is a cornerstone of drug development. It directly impacts a compound's dissolution rate, absorption, and bioavailability. Most drug candidates

are weak acids or bases, making their solubility pH-dependent.[6]

Rationale for Experimental Determination: The shake-flask method is the gold standard for determining equilibrium solubility.[6] This technique involves agitating an excess of the solid compound in a specific solvent (e.g., buffered aqueous solutions at various pH levels) at a constant temperature until equilibrium is achieved.[6][11] Subsequent analysis of the supernatant provides the concentration of the dissolved solute, representing its solubility under those conditions.

Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For **4-(3-Bromo-4-methoxyphenyl)pyridine**, the pKa will reflect the basicity of the pyridine nitrogen atom. This value is critical for predicting a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets.[8]

Rationale for Experimental Determination: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] The method involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.[12] The inflection point of the resulting titration curve corresponds to the pKa.[14] Maintaining a constant ionic strength during the titration is crucial for accurate results.[8][12]

Spectral Properties

Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for identity confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy (-OCH₃) group protons. Based on related structures, the methoxy singlet would likely appear around 3.9 ppm.[15] The aromatic region (approx. 6.9-8.7 ppm) would display a complex pattern of doublets and doublets of doublets, reflecting the substitution pattern.[15][16]

- ^{13}C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The methoxy carbon is expected around 56 ppm, while the aromatic carbons would appear in the 110-160 ppm range.[\[15\]](#)[\[16\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will reveal characteristic vibrations of the functional groups. Key expected absorptions include C-H stretching from the aromatic rings ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching within the aromatic rings ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and strong C-O stretching from the methoxy ether group ($\sim 1250\text{ cm}^{-1}$ and $\sim 1020\text{ cm}^{-1}$).[\[17\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$). For $\text{C}_{12}\text{H}_{10}\text{BrNO}$, the expected m/z would be approximately 263.9973, showing a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in a nearly 1:1 ratio).

Experimental Protocols

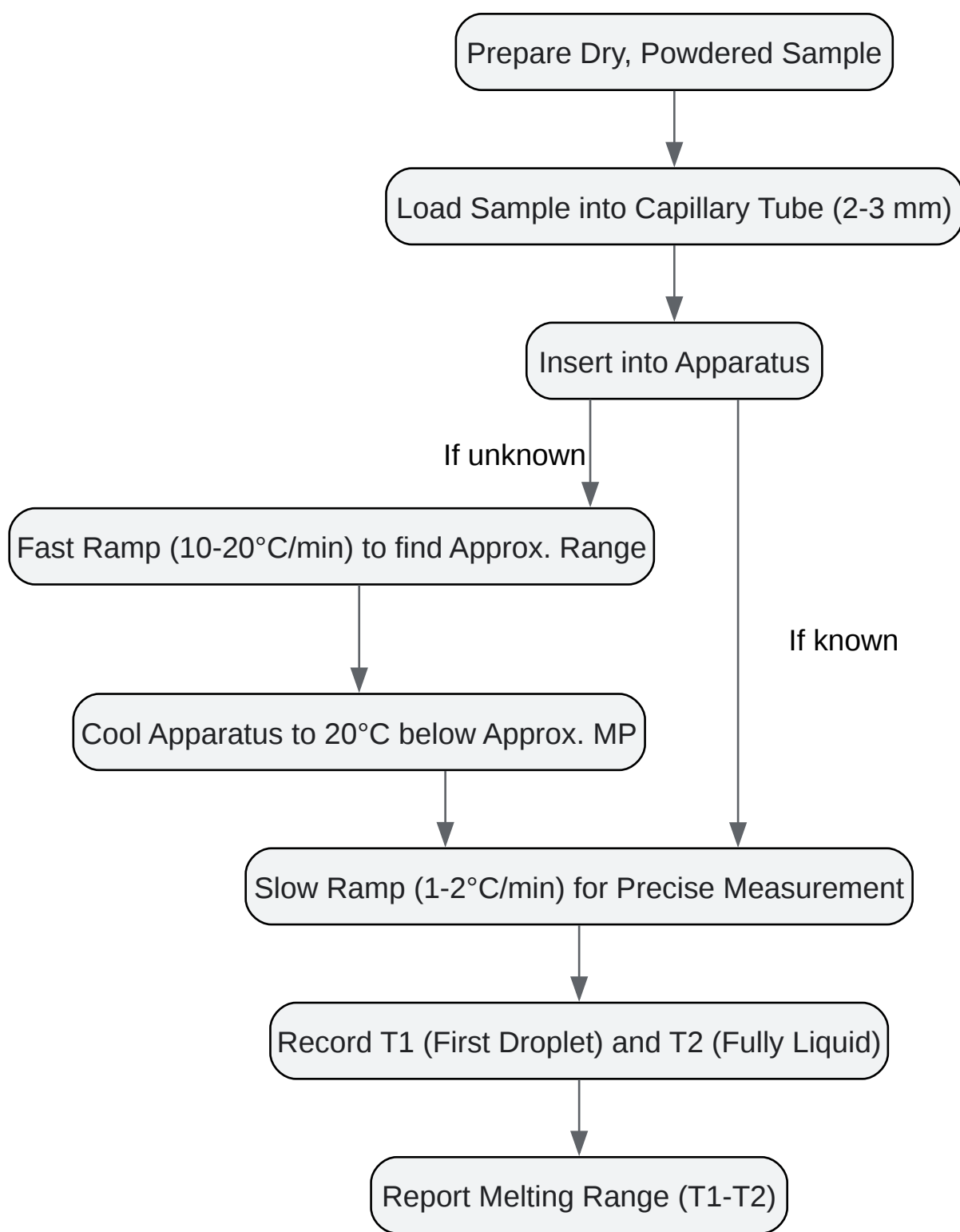
The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol uses the capillary method with a digital apparatus.

- Sample Preparation: Ensure the compound is completely dry.[\[18\]](#) Finely crush a small amount of the solid into a powder.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[\[5\]](#)[\[18\]](#)
- Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[\[18\]](#)
- Rapid Determination (Optional): If the melting point is unknown, perform a fast run with a heating ramp of $10\text{-}20^\circ\text{C}$ per minute to find an approximate range.[\[10\]](#)

- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[\[18\]](#) Prepare a new sample and heat at a slow ramp rate of 1-2°C per minute.
[\[10\]](#)
- Data Recording: Record the temperature at which the first droplet of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1 – T_2 .
- Validation: Perform the measurement in triplicate to ensure consistency. For identity confirmation, a mixed melting point test with an authentic standard can be performed; a depression or broadening of the range indicates the samples are not identical.[\[5\]](#)[\[10\]](#)



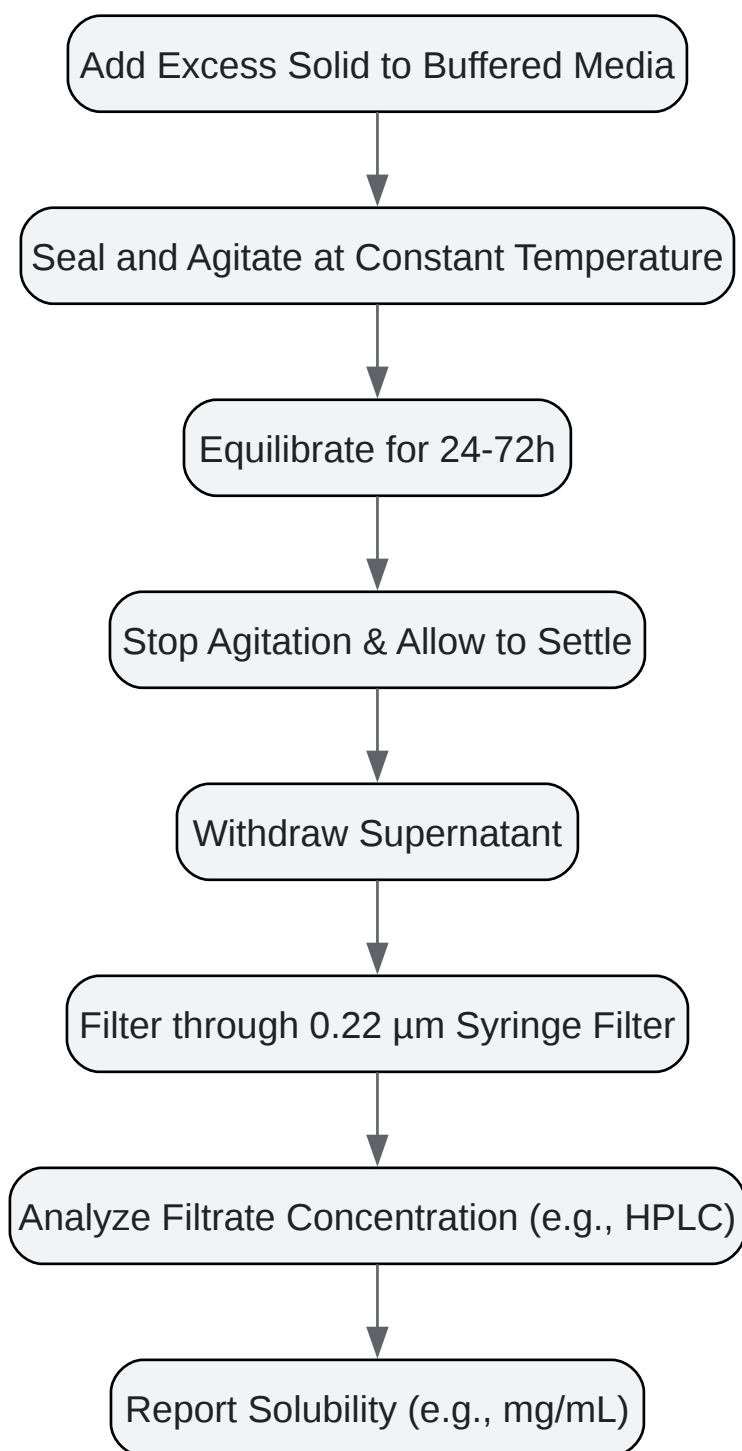
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Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines equilibrium solubility at a controlled temperature and pH.

- Media Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
- Sample Preparation: Add an excess amount of solid **4-(3-Bromo-4-methoxyphenyl)pyridine** to vials containing a known volume of the prepared buffer. The solid should be in excess to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).^[11] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no change in concentration.^[6]
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a sub-micron filter (e.g., 0.22 µm) to remove any remaining solid particles.^[19]
- Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Validation: Perform each solubility measurement in at least triplicate to ensure reproducibility.^[11]



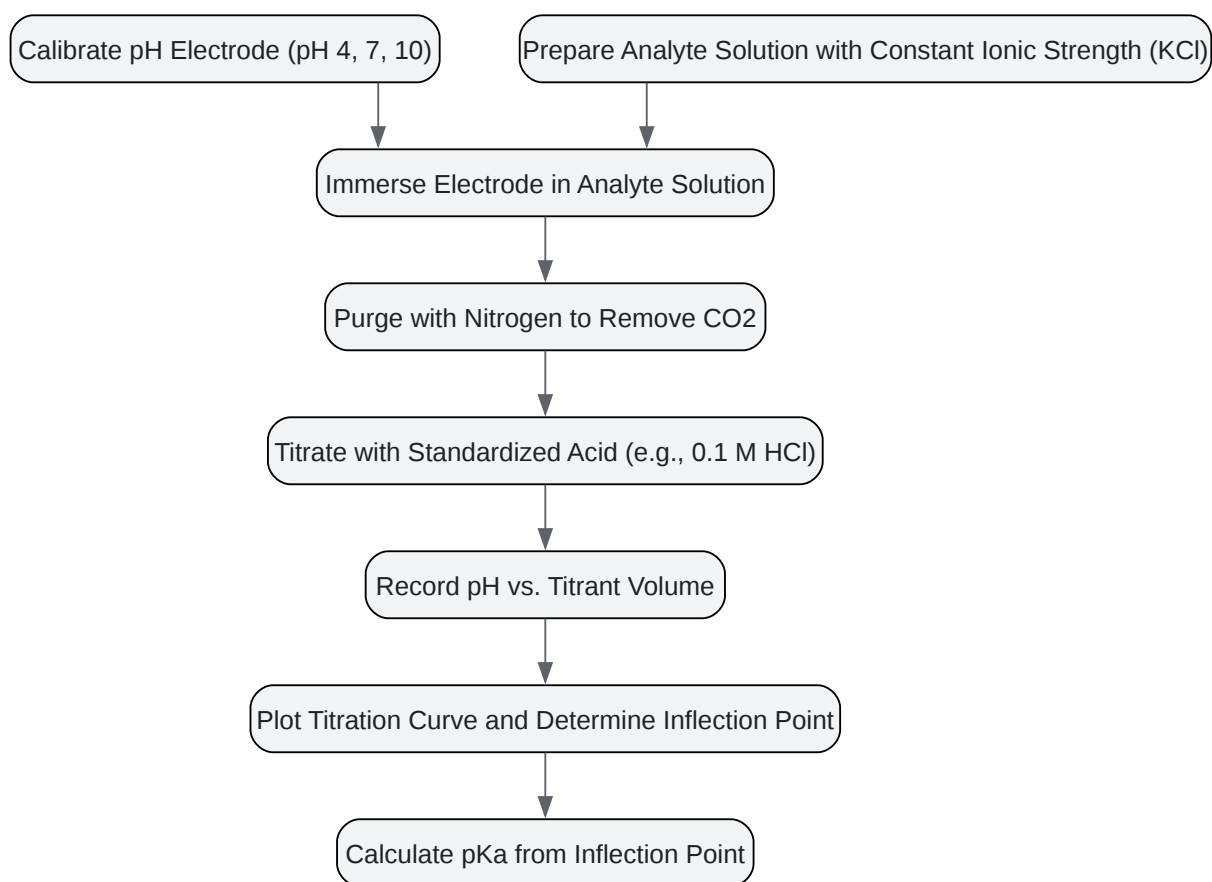
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Caption: Workflow for Equilibrium Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

This protocol outlines the determination of pKa using an automated titrator.

- Apparatus Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[8\]](#)[\[12\]](#)
- Solution Preparation:
 - Prepare a standardized titrant solution (e.g., 0.1 M HCl, as the compound is expected to be basic).[\[12\]](#)
 - Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. To maintain constant ionic strength, 0.15 M KCl can be added.[\[8\]](#)[\[12\]](#)
- Titration Process:
 - Place a known volume of the compound solution into the titration vessel.
 - Immerse the calibrated pH electrode and the titrant dispenser into the solution.[\[12\]](#)
 - Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially for basic pKa values.[\[8\]](#)[\[12\]](#)
 - Begin the titration by adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be calculated using the first or second derivative of the curve.
- Validation: Perform the titration a minimum of three times to ensure the reliability of the pKa value.[\[8\]](#)[\[12\]](#) Report the average pKa and standard deviation.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications and Significance in Drug Development

The physicochemical properties of **4-(3-Bromo-4-methoxyphenyl)pyridine** are not merely academic data points; they are critical predictors of the compound's behavior in both synthetic and biological systems.

- **Medicinal Chemistry:** The pyridine scaffold is a privileged structure in drug design.^{[1][7]} The bromo-substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization.^{[1][20]}
- **Pharmacokinetics:** Solubility and pKa are paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility limits its maximum absorbable dose, while its pKa determines its charge state in different body compartments (e.g., stomach, intestine, blood), which profoundly affects its ability to cross cell membranes.^[8]
- **Formulation Science:** A well-defined melting point and solid-state characterization are essential for developing stable, manufacturable drug formulations. Poorly soluble compounds often require advanced formulation strategies, the selection of which depends on a precise understanding of their solubility profile.

Conclusion

4-(3-Bromo-4-methoxyphenyl)pyridine is a valuable heterocyclic intermediate with significant potential in scientific research, particularly in the development of novel therapeutics. While some of its physicochemical properties are not yet documented in the public domain, they can be reliably determined using the robust, standardized protocols detailed in this guide. A comprehensive characterization of its melting point, solubility, pKa, and spectral features provides the essential foundation for its intelligent application in synthesis, enabling researchers to unlock its full potential in creating next-generation molecules.

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